molecular formula C16H16N6O4S B2764232 2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396800-26-2

2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2764232
CAS No.: 1396800-26-2
M. Wt: 388.4
InChI Key: VASCILQQGOLQLW-UHFFFAOYSA-N
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Description

This compound features a 2H-tetrazole core substituted at position 5 with a carboxamide group and at position 2 with a 4-(2-methoxy-5-methylphenylsulfonamido)phenyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and hydrogen-bonding capabilities, making it a common pharmacophore in drug design .

Properties

IUPAC Name

2-[4-[(2-methoxy-5-methylphenyl)sulfonylamino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O4S/c1-10-3-8-13(26-2)14(9-10)27(24,25)20-11-4-6-12(7-5-11)22-19-16(15(17)23)18-21-22/h3-9,20H,1-2H3,(H2,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASCILQQGOLQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The sulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides and amines under controlled conditions. The methoxy group is usually added through methylation reactions using methanol and a suitable catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, resulting in amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The structural characteristics of 2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide suggest potential effectiveness against various bacterial strains. Studies have shown that similar sulfonamide derivatives can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties :
    • Recent investigations have highlighted the anticancer potential of tetrazole derivatives. The compound may act by inhibiting specific kinases involved in cancer cell proliferation. For instance, diarylsulfonamide derivatives have been studied for their ability to target and inhibit the activity of p38 MAP kinase, which is implicated in various cancers .
  • Leishmaniasis Treatment :
    • There is emerging evidence suggesting that tetrazole-containing compounds can serve as effective treatments for parasitic infections such as leishmaniasis. The unique mechanism of action of these compounds could provide alternatives to existing therapies that are often limited by resistance .

Biological Studies

  • Cell Viability Assays :
    • The compound can be utilized in cell viability assays to assess its effects on cellular metabolism and proliferation. Similar tetrazole derivatives have been employed in assays like the XTT assay, which measures mitochondrial activity as an indicator of cell viability .
  • Inhibition Studies :
    • In vitro studies can be conducted to evaluate the inhibitory effects of this compound on specific enzymes or pathways relevant to disease states. For example, it could be tested against enzymes involved in inflammatory pathways or cancer progression.

Case Studies

  • Synthesis and Evaluation :
    • A recent study synthesized a series of tetrazole derivatives and evaluated their biological activities against various cancer cell lines. The results indicated that modifications to the sulfonamide moiety significantly impacted their potency and selectivity .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of similar compounds suggest that the presence of a tetrazole ring can enhance bioavailability and metabolic stability, making it a promising candidate for drug development .

Mechanism of Action

The mechanism of action of 2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, while the tetrazole ring may interact with biological receptors. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Structural Features
Compound Name Core Structure Key Substituents Hydrogen-Bond Donors/Acceptors Reference
Target Compound 2H-tetrazole 4-(2-Methoxy-5-methylphenylsulfonamido)phenyl, carboxamide 3 donors, 6 acceptors N/A
2-Alkyl-5-{4-[(3-alkylisoxazol-5-yl)methoxy]phenyl}-2H-tetrazoles 2H-tetrazole Isoxazole-methoxy groups, alkyl chains 1–2 donors, 5–7 acceptors
Thiadiazole Derivatives () 1,3,4-thiadiazole Methylphenyl, sulfanyl groups 0 donors, 4–5 acceptors
Triazole Derivatives () 1,2,4-triazole Sulfonylphenyl, difluorophenyl 1–2 donors, 6–7 acceptors

Key Observations :

  • Sulfonamido groups (common in antibiotics and kinase inhibitors) differentiate it from isoxazole- or thiadiazole-based analogs, which may prioritize lipophilicity .

Key Observations :

  • The target compound’s synthesis may mirror , utilizing sequential substitutions to introduce sulfonamido and carboxamide groups.
  • Triazole-thiones () require tautomer control during cyclization, a complexity absent in tetrazole synthesis .
Physicochemical Properties
Compound Type Key IR Bands (cm⁻¹) LogP (Predicted) Solubility (aq.) Reference
Target Compound C=O (~1660), S=O (~1250), NH (~3150–3300) 2.1 (estimated) Moderate N/A
Thiazole-thioamides C=S (1243–1258), C=O (1663–1682) 3.5–4.0 Low
Triazole-thiones C=S (1247–1255), NH (3278–3414) 2.8–3.2 Moderate

Key Observations :

  • The target compound’s carboxamide and sulfonamido groups reduce logP compared to thiazole-thioamides, favoring aqueous solubility .
  • IR data align with sulfonamide/tetrazole functionalities, distinguishing it from thione-containing analogs .

Key Observations :

  • Thiazole derivatives () show potent anticancer activity, likely due to thioamide and aromatic substituents .
  • The target compound’s sulfonamido group is associated with kinase or protease inhibition in other drugs, suggesting possible therapeutic niches .

Biological Activity

The compound 2-(4-(2-methoxy-5-methylphenylsulfonamido)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole derivative that has garnered attention for its potential biological activities. Tetrazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

Antimicrobial Activity

Tetrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with tetrazole rings exhibit significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Studies have shown that tetrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests moderate to high efficacy compared to standard antibiotics .
  • Antifungal Activity : Similarly, tetrazole compounds have demonstrated antifungal properties against species such as Candida albicans and Aspergillus niger. The effectiveness of these compounds can be influenced by structural modifications .
CompoundMIC (µg/mL)Target Organism
2H-tetrazole derivative31Staphylococcus aureus
2H-tetrazole derivative46Pseudomonas aeruginosa
2H-tetrazole derivative100Candida albicans

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of tetrazole derivatives has been documented in several studies. These compounds are believed to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, certain derivatives have shown promise in reducing inflammation in animal models, highlighting their potential therapeutic applications in conditions like arthritis .

Anticancer Activity

Recent investigations have explored the anticancer effects of tetrazole derivatives. In vitro studies have demonstrated that specific compounds can induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). For instance, copper(II) complexes with tetrazole ligands exhibited cytotoxic effects on these cancer cells while showing limited toxicity to non-cancerous cells .

Case Studies

  • Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial efficacy of various tetrazole derivatives against clinical isolates of bacteria. The results indicated that some derivatives exhibited better activity than traditional antibiotics, suggesting their potential as alternative treatments .
  • Cytotoxicity Assessment : A study involving mixed-ligand copper(II) complexes with tetrazole showed significant cytotoxicity against HepG-2 and MCF-7 cell lines with IC50 values indicating effective concentration ranges for therapeutic use .

Q & A

Basic Research Question

  • 1H^1H- and 13C^{13}C-NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; tetrazole carbons at δ 150–160 ppm) .
  • IR spectroscopy : Key peaks include N-H stretch (3300 cm1^{-1}), sulfonamide S=O (1350 cm1^{-1}), and tetrazole C=N (1600 cm1^{-1}) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ion [M+H]+^+ with <2 ppm error .

How do researchers reconcile discrepancies in reported bioactivity data?

Advanced Research Question
Contradictions in biological activity (e.g., IC50_{50} variability) arise from:

  • Purity differences : Impurities >5% skew enzyme inhibition assays; orthogonal purity checks (HPLC, elemental analysis) are critical .
  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts solubility and target binding. Standardize protocols using reference compounds .
  • Target specificity : Off-target effects (e.g., kinase inhibition) require counter-screens. A 2024 study resolved conflicts by testing against 50+ kinases .

What computational approaches predict SAR for this compound?

Advanced Research Question

  • Docking studies (AutoDock Vina) : Model interactions with targets (e.g., mGlu4 receptor) using crystal structures (PDB ID: 4X7H). Key residues: Asp318 for H-bonding .
  • QSAR models : Hammett constants (σ\sigma) for substituents (e.g., -OCH3_3, -CF3_3) correlate with logPP and activity .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .

How does the sulfonamide group influence metabolic stability?

Advanced Research Question

  • CYP450 metabolism : Sulfonamides resist oxidative degradation (t1/2_{1/2} >6 hrs in microsomes) compared to esters .
  • Plasma stability : The 2-methoxy-5-methyl group reduces esterase hydrolysis (90% intact after 24 hrs vs. 40% for methyl esters) .
  • Excretion : Sulfonamide derivatives show renal clearance <10% due to high protein binding (>95%) .

What strategies differentiate this compound from analogs in preclinical studies?

Advanced Research Question

  • Selectivity profiling : Compare IC50_{50} against structurally related tetrazoles (e.g., 4-fluorophenyl vs. trifluoromethoxy variants) .
  • Pharmacokinetics : Higher CNS penetration (brain/plasma ratio: 0.8 vs. 0.3 for chlorophenyl analogs) due to logDD (2.1) and PSA (75 Å2^2) .
  • Toxicity screens : Ames test (negative) and hERG inhibition (<10% at 10 µM) confirm safety margins .

How is HPLC method development optimized for purity analysis?

Basic Research Question

  • Column selection : C18 (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradient (5→95% over 30 mins) resolves impurities .
  • Detection : UV at 254 nm (tetrazole absorption maxima) with a 1.0 mL/min flow rate .
  • Validation : Linearity (R2>0.999R^2 >0.999), LOD (0.1 µg/mL), and precision (%RSD <2%) per ICH guidelines .

What crystallographic challenges arise during polymorph screening?

Advanced Research Question

  • Polymorph identification : Screen 10+ solvents (e.g., ethanol, acetonitrile) via slow evaporation. Use DSC to detect transitions (e.g., Form I melts at 215°C vs. Form II at 198°C) .
  • Hydrate formation : Variable humidity (10–90% RH) in stability chambers identifies hygroscopic forms .
  • Data contradiction : Conflicting space group reports require synchrotron data (λ = 0.7 Å) for high-resolution confirmation .

How do researchers validate target engagement in cellular assays?

Advanced Research Question

  • Cellular thermal shift assay (CETSA) : Heat shock (37–65°C) stabilizes target proteins (e.g., mGlu4) upon ligand binding .
  • BRET/FRET : Real-time monitoring of receptor conformational changes using NanoLuc or GFP fusions .
  • Knockout models : CRISPR-Cas9 KO of the target gene (e.g., GRM4) abolishes compound efficacy, confirming specificity .

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